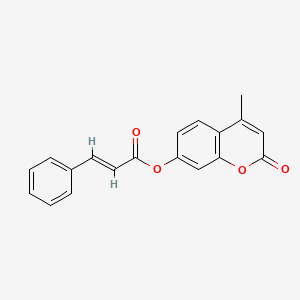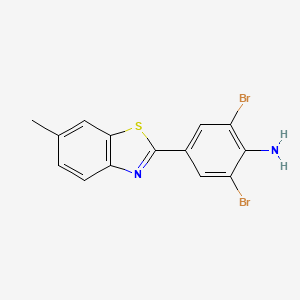![molecular formula C23H20BrN3O4 B11553063 2-Bromo-N-(4-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B11553063.png)
2-Bromo-N-(4-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound that features a brominated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps:
Formation of the hydrazone: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Coupling with 4-aminobenzoyl chloride: The hydrazone is then reacted with 4-aminobenzoyl chloride under suitable conditions to form the intermediate product.
Bromination: The final step involves the bromination of the intermediate product using a brominating agent such as N-bromosuccinimide (NBS) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazone moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the hydrazone moiety.
Reduction: Reduced forms of the hydrazone moiety.
Hydrolysis: Products resulting from the cleavage of the amide bond.
Scientific Research Applications
2-Bromo-N-(4-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-N-(4-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to the presence of the hydrazone moiety and the specific substitution pattern on the benzene ring. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H20BrN3O4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[[(E)-(2,4-dimethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H20BrN3O4/c1-30-18-12-9-16(21(13-18)31-2)14-25-27-22(28)15-7-10-17(11-8-15)26-23(29)19-5-3-4-6-20(19)24/h3-14H,1-2H3,(H,26,29)(H,27,28)/b25-14+ |
InChI Key |
WNYITLKDJWMCMF-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11552983.png)

![N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11552992.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552995.png)
![N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11553007.png)
![2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11553009.png)
![4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11553022.png)
![2,4-dichloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11553051.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11553058.png)
![N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11553071.png)

![N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553089.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)
